molecular formula C8H9BrN2O2 B13659025 Ethyl 2-bromo-6-methylpyrimidine-4-carboxylate

Ethyl 2-bromo-6-methylpyrimidine-4-carboxylate

Cat. No.: B13659025
M. Wt: 245.07 g/mol
InChI Key: HTTPRLMFZZKWGM-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-methylpyrimidine-4-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-6-methylpyrimidine-4-carboxylate typically involves the bromination of 6-methylpyrimidine-4-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-6-methylpyrimidine-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-bromo-6-methylpyrimidine-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the molecular structure of the derivatives formed from this compound .

Comparison with Similar Compounds

  • Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate
  • Ethyl 2-fluoro-6-methylpyrimidine-4-carboxylate
  • Ethyl 2-iodo-6-methylpyrimidine-4-carboxylate

Comparison: Ethyl 2-bromo-6-methylpyrimidine-4-carboxylate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution and coupling reactions compared to its chloro, fluoro, and iodo counterparts. This reactivity is advantageous in the synthesis of complex molecules .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl 2-bromo-6-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-3-13-7(12)6-4-5(2)10-8(9)11-6/h4H,3H2,1-2H3

InChI Key

HTTPRLMFZZKWGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C)Br

Origin of Product

United States

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